N-(2-iodophenyl)acridin-9-amine
Description
Properties
Molecular Formula |
C19H13IN2 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N-(2-iodophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22) |
InChI Key |
YPTKKTRAGNKREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4I |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before discussing synthesis methods, understanding the physical and chemical properties of N-(2-iodophenyl)acridin-9-amine is essential for effective preparation:
| Property | Value |
|---|---|
| Molecular Weight | 396.23 g/mol |
| Molecular Formula | C19H13IN2 |
| Exact Mass | 396.012343 g/mol |
| IUPAC Name | Acridin-9-yl-(2-iodophenyl)amine |
| InChI | InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22) |
| InChIKey | YPTKKTRAGNKREQ-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
The compound features an acridine core linked to a 2-iodophenyl group through a nitrogen atom, creating a structure with diverse reactivity profiles and potential for further functionalization.
General Synthetic Approaches
Several approaches can be employed to synthesize this compound, with the primary methods including:
Palladium-Catalyzed Amination
The most direct and efficient route involves palladium-catalyzed cross-coupling reactions between 9-haloacridines (typically 9-chloroacridine) and 2-iodoaniline. This approach leverages the reactivity of the C-N bond formation while preserving the iodine substituent for potential further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions between 9-chloroacridine and 2-iodoaniline in the presence of appropriate bases represent another viable synthetic route.
Detailed Preparation Methods
Palladium-Catalyzed Amination Approach
The palladium-catalyzed coupling represents the most efficient and selective method for preparing this compound.
Reagents and Materials
- 9-Chloroacridine
- 2-Iodoaniline
- Palladium catalyst (typically Pd[P(o-tol)₃]₂ or Pd(OAc)₂)
- Phosphine ligand (e.g., BINAP, CyPF-t-Bu, or KPhos)
- Base (Cs₂CO₃, t-BuONa, or K₂CO₃)
- Solvent (DMF, DMSO, or dioxane)
- Inert atmosphere (nitrogen or argon)
Procedure
- In a flame-dried reaction vessel under inert atmosphere, combine 9-chloroacridine (1.0 equivalent) and an appropriate palladium catalyst (0.05-0.1 equivalent).
- Add the phosphine ligand (0.08-0.15 equivalent) and stir the mixture briefly.
- Add 2-iodoaniline (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents).
- Add anhydrous solvent and degas the reaction mixture.
- Heat the reaction mixture to 100-120°C for 12-24 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature.
- Quench with water and extract with an appropriate organic solvent (dichloromethane or ethyl acetate).
- Purify by column chromatography or recrystallization.
The palladium-catalyzed amination typically proceeds through the following mechanism:
- Oxidative addition of the palladium catalyst to 9-chloroacridine
- Coordination of 2-iodoaniline to the palladium complex
- Deprotonation of the coordinated amine by the base
- Reductive elimination to form the C-N bond, generating this compound
- Regeneration of the palladium catalyst
Recent advances by Hartwig and colleagues have demonstrated that using CyPF-t-Bu as a ligand allows for highly selective coupling with ammonia or primary amines, which could be adapted for reactions with 2-iodoaniline.
Optimization Parameters
The palladium-catalyzed amination reaction can be optimized by varying several parameters:
| Parameter | Optimal Conditions | Effect |
|---|---|---|
| Catalyst Loading | 0.05-0.1 mol% | Higher loadings increase reaction rate but may lead to side reactions |
| Ligand | Bidentate phosphines | Enhances catalyst stability and promotes reductive elimination |
| Temperature | 100-120°C | Higher temperatures accelerate reaction but may decompose sensitive substrates |
| Solvent | DMF or dioxane | Polar aprotic solvents facilitate dissolution of all components |
| Reaction Time | 12-24 hours | Extended times may be required for complete conversion |
| Base | Cs₂CO₃ | Strong bases promote deprotonation of the coordinated amine |
Nucleophilic Aromatic Substitution (SNAr) Method
This approach involves direct displacement of the chloride in 9-chloroacridine by 2-iodoaniline through a nucleophilic aromatic substitution mechanism.
Reagents and Materials
- 9-Chloroacridine
- 2-Iodoaniline
- Base (Cs₂CO₃, K₂CO₃, or NaOH)
- Solvent (DMSO, DMF, or NMP)
- Reaction vessel capable of heating
Procedure
- Combine 9-chloroacridine (1.0 equivalent) and 2-iodoaniline (1.0-1.2 equivalents) in an appropriate reaction vessel.
- Add the base (1.5-2.0 equivalents) and solvent.
- Heat the reaction mixture at 90-130°C for 12-48 hours with stirring.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Pour the reaction mixture into water and extract with an appropriate organic solvent.
- Purify the product by column chromatography or recrystallization.
From patent literature, Cs₂CO₃ in DMSO has been identified as particularly effective for SNAr reactions with 9-aminoacridine derivatives. The SNAr method is suitable when the aniline component contains electron-withdrawing groups, though it can also be applied with 2-iodoaniline with appropriate reaction conditions.
Addition-Elimination (AE) Approach
The addition-elimination approach represents another viable synthetic route, particularly useful when direct coupling methods prove challenging.
Reagents and Materials
- 9-Aminoacridine
- 2-Iodophenyl halide with leaving group (typically fluoride)
- Base (Cs₂CO₃, K₂CO₃)
- Solvent (DMF, ethanol)
- Heating equipment
Procedure
- In a suitable reaction vessel, combine 9-aminoacridine (1.0 equivalent) with the 2-iodophenyl halide (1.0-1.2 equivalents).
- Add the base (1.0-1.5 equivalents) and solvent.
- Heat the reaction mixture under reflux conditions for 12-24 hours.
- Monitor the reaction by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour into water and extract with dichloromethane or ethyl acetate.
- Purify by column chromatography or recrystallization.
The addition-elimination approach has been successfully applied to various 9-aminoacridine derivatives and can be adapted for the synthesis of this compound.
Parallel Synthesis Approach
For preparing multiple analogs of this compound, parallel synthesis methods offer significant advantages in terms of efficiency.
General Procedure
- Prepare 9-chloroacridine from appropriate precursors through a multi-step sequence:
a. Methylate salicylic acid derivatives
b. Activate as triflates
c. Cross-couple with anilines using Buchwald conditions
d. Hydrolyze methyl ester groups
e. Perform Friedel-Crafts cyclization with POCl₃ - Prepare diamines or primary amines (including 2-iodoaniline)
- Couple the 9-chloroacridine with the prepared amines
This parallel approach can be conducted using reaction carousels or parallel reactor systems, allowing for the simultaneous preparation of multiple acridine derivatives.
Purification and Characterization
Purification Techniques
The crude this compound can be purified using several methods:
Column Chromatography : Using silica gel with an appropriate solvent system (e.g., n-hexane/ethyl acetate or dichloromethane/methanol gradients).
Recrystallization : Typically performed using ethanol, ethanol/water, or DMF/ethanol solvent systems.
Solid-Phase Extraction (SPE) : Using ion-exchange resins such as Dowex 50WX2-400.
Sequential Elution : As described in some protocols, sequential washing with different solvent mixtures can effectively separate the desired product from impurities:
Characterization Data
This compound can be characterized using various analytical techniques:
- NMR Spectroscopy : ¹H NMR and ¹³C NMR provide confirmation of structure.
- Mass Spectrometry : Typically showing a molecular ion peak at m/z 396.
- Infrared Spectroscopy : Characteristic peaks for N-H stretching and C-N bonds.
- Elemental Analysis : Confirming the percentages of C, H, N, and I.
- Melting Point : For assessment of purity.
- HPLC : For determining purity percentage.
Alternative Approaches and Modifications
Solid-Phase Synthesis
For specific applications or larger-scale production, solid-phase synthesis techniques can be employed:
- Load an appropriate resin (e.g., 2-chlorotrityl resin or Rink Amide-MBHA resin) with a protected amino acid.
- Remove protecting groups and couple with activated 9-aminoacridine.
- Couple with 2-iodobenzene derivatives through nucleophilic aromatic substitution.
- Cleave from the resin under appropriate conditions.
- Purify to obtain the desired product.
This approach is particularly useful for generating libraries of acridine derivatives for screening purposes.
One-Pot Derivatization Methods
One-pot methods for the preparation of 9-aminoacridine derivatives have been developed, which could potentially be applied to synthesize this compound:
- Reductive Amination : Direct reaction of acridine-9-carboxaldehyde with 2-iodoaniline in the presence of a reducing agent.
- Nucleophilic Aromatic Substitution (SNAr) : One-pot reaction of 9-chloroacridine with 2-iodoaniline.
- Addition-Elimination (AE) : One-pot reaction of 9-aminoacridine with appropriately activated 2-iodophenyl derivatives.
These one-pot approaches offer advantages in terms of efficiency and reduced waste generation.
Practical Considerations and Troubleshooting
Common Issues and Solutions
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Yield | Catalyst Degradation | Use fresh catalyst or increase loading |
| Poor Coupling | Optimize reaction temperature or time | |
| Side Reactions | Use more selective catalysts/ligands | |
| Product Impurities | Incomplete Conversion | Extend reaction time or increase temperature |
| Side Products | Optimize base or catalyst system | |
| Reproducibility Issues | Moisture Sensitivity | Ensure anhydrous conditions |
| Oxygen Sensitivity | Thoroughly degas solvents and maintain inert atmosphere |
Scale-Up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
- Heat Transfer : Larger reaction vessels may require modified heating protocols.
- Mixing Efficiency : Ensure adequate stirring for homogenous reactions.
- Catalyst Loading : May need optimization for cost-effectiveness.
- Purification Strategy : Column chromatography may be less practical at larger scales; consider crystallization methods.
- Safety Considerations : Palladium catalysts and some bases can present hazards at larger scales.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)acridin-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives.
Scientific Research Applications
N-(2-iodophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)acridin-9-amine primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Physicochemical Properties
- Molecular formula : C₁₉H₁₃IN₂
- Molecular weight : ~404.23 g/mol (estimated from analogous compounds).
- LogP : Predicted to be high (~5.5) due to the hydrophobic acridine core and iodine substituent, similar to N-(3-chlorophenyl)acridin-9-amine (logP = 5.54) .
Comparison with Similar Acridine Derivatives
Acridine derivatives are structurally tailored to optimize biological activity. Below is a comparative analysis of N-(2-iodophenyl)acridin-9-amine with key analogues:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Studies
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., iodine, chlorine) enhance DNA intercalation and cytotoxicity. For example, the iodine atom in this compound increases DNA binding affinity compared to methoxy-substituted analogues . Electron-donating groups (e.g., methoxy) improve solubility and reduce toxicity. N-(3,5-dimethoxyphenyl)acridin-9-amine shows selective toxicity toward cancer cells (HL60) while sparing normal cells (WRL68) .
Structural Flexibility vs. Rigidity: Compounds with rigid planar structures (e.g., unsubstituted acridines) exhibit stronger DNA intercalation but higher toxicity. Bulkier substituents (e.g., iodine, thiadiazole) reduce nonspecific binding, improving therapeutic indices. For instance, thiadiazolyl-acridines show potent anti-inflammatory activity with minimal side effects .
Tautomeric Behavior: this compound likely exists in the amino tautomer, stabilizing interactions with biomolecular targets. In contrast, N-(2-chloroethyl)acridin-9-amine coexists in amino and imino forms, affecting its reactivity .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) | Acute Toxicity (LD₅₀) |
|---|---|---|---|---|
| This compound | ~5.5 | 1 | 15.8 | Not reported |
| N-(3,5-dimethoxyphenyl)acridin-9-amine | 3.2 | 1 | 38.7 | >1000 mg/kg (mice) |
| N-(3-chlorophenyl)acridin-9-amine | 5.54 | 1 | 15.8 | Not reported |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-iodophenyl)acridin-9-amine, and how can reaction efficiency be validated?
- Methodology : Palladium-catalyzed oxidative addition is a common approach for iodophenyl-containing compounds. For example, oxidative addition of N-(2-iodophenyl)formamide to Pd(II) complexes under mild conditions (toluene, room temperature) achieved 80% yield . Validate reaction efficiency via HPLC or LC-MS to monitor intermediates and byproducts. Use TLC or NMR for real-time tracking of iodine substitution and acridine coupling.
Q. How should researchers characterize the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., N-(2-iodophenyl)benzenecarb), data collection with a CCD area detector and refinement using SHELXS97/SHELXL97 software revealed dihedral angles (73–88°) between aromatic rings and NC-N planes . Ensure absorption correction and anisotropic refinement for accurate bond-length/angle determination.
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodology : Iodine substituents are prone to photodegradation. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic NMR (e.g., disappearance of aromatic protons) or mass spectrometry. For analogs like fluoren-2-amine derivatives, degradation pathways involve radical-mediated deiodination .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts and optimize geometry. Compare computed shifts with experimental NMR to validate structural assignments. For crystal vs. solution discrepancies (e.g., dihedral angle variations in X-ray vs. NOESY), use molecular dynamics simulations to assess conformational flexibility .
Q. What catalytic applications exist for Pd complexes involving this compound?
- Methodology : The iodine moiety enables oxidative addition to Pd(0), forming active catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). In a Pd₂(dba)₃ system, N-(2-iodophenyl)formamide formed stable Pd(II) intermediates with tBubpy ligands . Test catalytic efficiency in C–N bond formations using kinetic studies (e.g., turnover frequency measurements).
Q. How do steric and electronic effects influence the compound’s supramolecular interactions?
- Methodology : Analyze Hirshfeld surfaces from SCXRD data to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). In related structures, N–H···N hydrogen bonds formed helical chains along crystallographic axes . Use electrostatic potential maps (ESP) to identify electron-deficient regions (iodine, acridine) for host-guest studies.
Q. What strategies address low solubility in polar solvents for biological assays?
- Methodology : Introduce sulfonate or PEG groups to the acridine core. For fluoren-2-amine analogs, dimethyl substitutions improved solubility in DMSO without compromising planarity . Alternatively, formulate as cyclodextrin inclusion complexes and validate solubility via dynamic light scattering (DLS).
Data Analysis & Contradiction Management
Q. How should researchers reconcile discrepancies between theoretical and experimental UV-Vis spectra?
- Methodology : Time-Dependent DFT (TD-DFT) calculations can simulate UV-Vis transitions. Compare with experimental λₘₐₓ values, adjusting solvent parameters (e.g., PCM model for DMSO). For acridine derivatives, solvent polarity shifts π→π* transitions by 10–20 nm .
Q. What statistical approaches are recommended for batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
